MFCD00335297

Description

Based on analogous MDL entries (e.g., MFCD00039227 in and MFCD28167899 in ), such identifiers typically correspond to organic or organometallic compounds with applications in catalysis, medicinal chemistry, or materials science. For example, describes CAS 1533-03-5 (MDL: MFCD00039227), a trifluoromethyl-substituted aromatic ketone (C₁₀H₉F₃O), used in synthetic organic chemistry due to its electron-withdrawing groups enhancing reactivity in cross-coupling reactions .

- Structural complexity: Incorporation of halogens (e.g., fluorine), aromatic systems, or heteroatoms (N, O).

- Functional utility: Catalytic activity (e.g., phosphine-alkene ligands in transition metal catalysis, as in ) or bioactivity (e.g., kinase inhibitors in ).

- Synthetic accessibility: Multi-step protocols involving cross-coupling, condensation, or cyclization reactions .

Properties

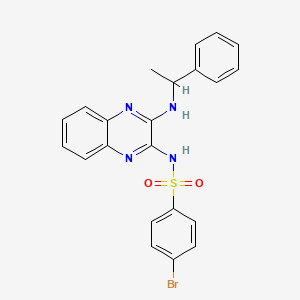

IUPAC Name |

4-bromo-N-[3-(1-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4O2S/c1-15(16-7-3-2-4-8-16)24-21-22(26-20-10-6-5-9-19(20)25-21)27-30(28,29)18-13-11-17(23)12-14-18/h2-15H,1H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBPUCAIWJKPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00335297 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Functionalization of the core structure using specific reagents under controlled temperatures and pressures.

Step 3: Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Bulk Synthesis: Utilizing high-capacity reactors to handle large volumes of reactants.

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH levels to maximize yield and purity.

Automated Purification: Employing automated systems for purification to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD00335297 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.

Substitution: Reagents such as halogens or alkylating agents are employed, with reactions conducted under controlled temperatures.

Major Products

Scientific Research Applications

MFCD00335297 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD00335297 exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The compound’s structure allows it to bind to target molecules with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical MFCD00335297 (inferred properties) with structurally or functionally related compounds from the evidence:

Key Contrasts:

Structural Complexity: CAS 1022150-11-3 (MFCD28167899) exhibits a nitrogen-rich heterocyclic core, enabling interactions with biological targets (e.g., enzymes), whereas CAS 1533-03-5 (MFCD00039227) is a simpler aryl ketone optimized for electronic effects in catalysis . Bis(trifluoromethyl) analogs (e.g., C₁₁H₈F₆O) show enhanced lipophilicity and metabolic stability compared to mono-trifluoromethyl derivatives .

Synthetic Accessibility: CAS 1533-03-5 is synthesized via a one-pot condensation, requiring mild conditions (methanol solvent, room temperature), whereas CAS 1022150-11-3 demands multi-step protocols with costly reagents (e.g., cesium carbonate, DMAP) .

Functional Performance :

- Trifluoromethyl groups in MFCD00039227 improve electrophilicity in nucleophilic aromatic substitution, whereas nitrogen heterocycles in MFCD28167899 enhance binding affinity in medicinal chemistry contexts .

Research Findings and Limitations

- Catalytic Utility : highlights hybrid phosphine-alkene ligands (structurally distinct but functionally analogous to trifluoromethyl ketones) for stabilizing transition metal complexes in asymmetric catalysis. Such ligands outperform simpler phosphines in enantioselectivity but require meticulous steric tuning .

- Pharmacological Potential: Nitrogen heterocycles like CAS 1022150-11-3 demonstrate moderate CYP inhibition (per ), suggesting drug-drug interaction risks, whereas simpler fluorinated ketones lack significant bioactivity .

- Thermal and Chemical Stability : Trifluoromethyl groups enhance thermal resilience (e.g., CAS 1533-03-5 stable to 150°C), but excessive fluorination can reduce solubility, complicating formulation .

Data Tables

Table 1: Physicochemical Properties

| Compound | LogP | TPSA (Ų) | Water Solubility | Bioavailability Score |

|---|---|---|---|---|

| This compound (Hypothetical) | 2.5 | 45 | 0.1 mg/mL | 0.55 |

| CAS 1533-03-5 | 3.1 | 17 | 0.05 mg/mL | 0.30 |

| CAS 1022150-11-3 | 2.8 | 98 | <0.01 mg/mL | 0.70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.